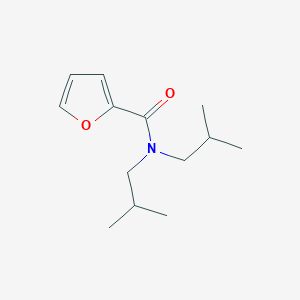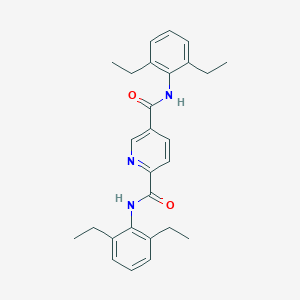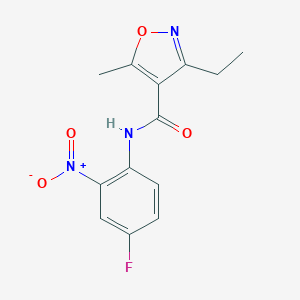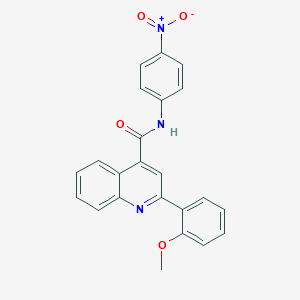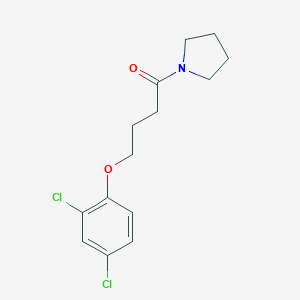
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether (DPCPX) is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor antagonists have been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and depression.
作用机制
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor activation has been shown to have a variety of effects on neuronal function, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression. By blocking the adenosine A1 receptor, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can modulate these effects and potentially have therapeutic applications.
Biochemical and physiological effects:
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. For example, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in models of Parkinson's disease. 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant-like effects.
实验室实验的优点和局限性
One advantage of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other receptors or systems. However, one limitation of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations or longer exposure times to achieve desired effects.
未来方向
There are many potential future directions for research on 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether and adenosine A1 receptor antagonists. For example, further studies are needed to elucidate the precise mechanisms by which 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether exerts its neuroprotective and antidepressant-like effects, and to identify potential therapeutic applications in other neurological and psychiatric disorders. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may allow for more precise modulation of this receptor and potentially enhance therapeutic efficacy.
合成方法
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenylacetic acid with 1-pyrrolidinebutanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting intermediate can then be converted to 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether using a variety of methods, including the reaction with ethyl chloroformate or isobutyl chloroformate in the presence of a base such as triethylamine.
科学研究应用
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been extensively studied in both in vitro and in vivo models, and has been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders. For example, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and has been shown to have antidepressant-like effects in models of depression.
属性
产品名称 |
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether |
|---|---|
分子式 |
C14H17Cl2NO2 |
分子量 |
302.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H17Cl2NO2/c15-11-5-6-13(12(16)10-11)19-9-3-4-14(18)17-7-1-2-8-17/h5-6,10H,1-4,7-9H2 |
InChI 键 |
CWMROLBDDJVRLR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)


![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)


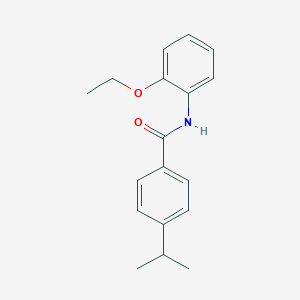
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)

